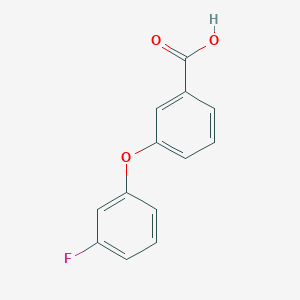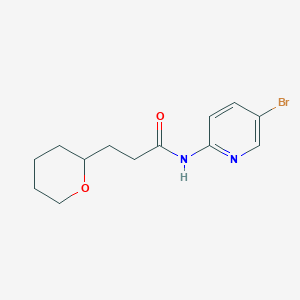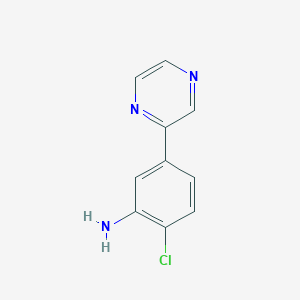
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline, also known as MPP, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MPP is a heterocyclic compound that contains an aniline group and a pyrazole ring. It is a yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and inflammation. 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, which are enzymes involved in programmed cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor agents. It has been shown to have a low cytotoxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline. One area of interest is in the development of new drugs for cancer therapy based on the structure of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline. Another area of interest is in the development of new anti-inflammatory agents based on the mechanism of action of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline. Additionally, further studies are needed to elucidate the full mechanism of action of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline and its potential applications in other areas of medicinal chemistry.
Synthesis Methods
The synthesis of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline involves the reaction of 2-methyl-3-nitropyrazole with 2-methoxyaniline in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction proceeds via a reduction of the nitro group to an amino group, followed by an intramolecular cyclization to form the pyrazole ring. The final product is obtained by purification through recrystallization.
Scientific Research Applications
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. One of the most promising applications of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline is in the field of cancer therapy, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has also been investigated for its potential use as an anti-inflammatory agent, with studies showing that it can reduce the production of inflammatory cytokines in vitro.
properties
IUPAC Name |
2-methoxy-5-(2-methylpyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-10(5-6-13-14)8-3-4-11(15-2)9(12)7-8/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFIFTYNYQFKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)


![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)



![N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
![N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
![1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)
![3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B7577782.png)